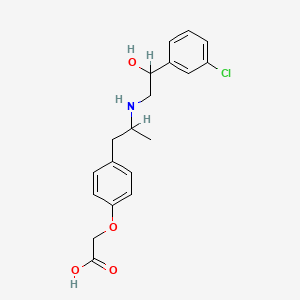

(4-(2-((2-(3-Chlorophenyl)-2-hydroxyethyl)amino)propyl)phenoxy)acetic acid

概要

説明

BRL 37344は、β3アドレナリン受容体の選択的アゴニストとして知られる化学化合物です。 BRL 37344の分子式はC19H22ClNO4で、モル質量は363.84 g/molです .

準備方法

合成経路と反応条件

BRL 37344の合成は、中間体の調製から始まる複数のステップを含みます。 重要なステップには、フェノキシ酢酸誘導体の形成と、それに続く適切なアミンとのカップリングが含まれます . 反応条件は通常、目的の生成物の収率と純度を確保するために、有機溶媒、制御された温度、および特定の触媒の使用を伴います .

工業生産方法

BRL 37344の工業生産方法の詳細な記述は広く公表されていませんが、一般的なアプローチは、ラボでの合成プロセスをスケールアップすることです。 これには、反応条件の最適化、工業グレードの溶媒と試薬の使用、および結晶化またはクロマトグラフィーなどの精製技術の実装が含まれており、最終製品が得られます .

化学反応の分析

反応の種類

BRL 37344は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて、対応する酸化誘導体になります。

還元: 還元反応は、分子内の官能基を変換するために実行できます。

一般的な試薬と条件

酸化: 過マンガン酸カリウムまたは三酸化クロムなどの一般的な酸化剤を使用できます。

還元: 水素化アルミニウムリチウムまたは水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。

主な生成物

これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によりカルボン酸またはケトンが得られるのに対し、還元によりアルコールまたはアミンが生成される場合があります .

科学研究への応用

BRL 37344は、以下を含むさまざまな科学研究への応用について調査されてきました。

科学的研究の応用

β3-Adrenergic Receptor Agonism

BRL 37344 is recognized for its selective action on β3-adrenergic receptors, which are implicated in various physiological processes including lipolysis and thermogenesis. The compound has been shown to enhance lipolytic activity in adipose tissue, making it a candidate for obesity treatment.

Cardiovascular Effects

Studies have indicated that BRL 37344 may exert beneficial effects on cardiovascular health by promoting vasodilation and improving cardiac function through β3 receptor activation. This has implications for managing conditions such as heart failure and hypertension.

Metabolic Disorders

Research has demonstrated that BRL 37344 can influence metabolic pathways, particularly in the context of insulin sensitivity and glucose metabolism. Its agonistic activity at β3 receptors may help mitigate insulin resistance, making it a potential therapeutic agent for Type 2 diabetes.

Case Study 1: Lipolysis Enhancement

A study published in the British Journal of Pharmacology investigated the effects of BRL 37344 on human adipocytes. The results indicated a significant increase in lipolysis compared to controls, suggesting its potential as a weight management agent .

Case Study 2: Cardiovascular Benefits

In an experimental model of heart failure, BRL 37344 was administered to assess its impact on cardiac output and vascular resistance. The findings revealed that the compound improved cardiac output without increasing heart rate, indicating a favorable profile for cardiovascular therapy .

Case Study 3: Insulin Sensitivity Improvement

A clinical trial involving obese patients demonstrated that treatment with BRL 37344 resulted in improved insulin sensitivity and reduced fasting glucose levels after a 12-week regimen. This suggests its utility in managing metabolic syndrome .

作用機序

BRL 37344は、β3アドレナリン受容体に選択的に結合し、活性化することによって効果を発揮します。 この活性化により、アデニル酸シクラーゼの活性化とそれに続く環状アデノシン一リン酸(cAMP)レベルの増加を含む、一連の細胞内シグナル伝達イベントが発生します . cAMPレベルの上昇は、脂肪組織における脂肪分解の増加や熱産生の促進などのさまざまな生理学的反応をもたらします . 関与する分子標的と経路には、脂質代謝とエネルギー消費において役割を果たす、ペルオキシソーム増殖因子活性化受容体アルファ(PPAR-アルファ)とミトコンドリアカルニチンパルミトイルトランスフェラーゼ1(mCPT-1)が含まれます .

類似の化合物との比較

BRL 37344は、他のβアドレナリン作動性薬と比較して、β3アドレナリン受容体に対する高い選択性で独特です。類似の化合物には以下が含まれます。

イソプロテレノール: β1、β2、β3受容体に活性を持つ非選択的βアドレナリン作動性薬.

クレンブテロール: β3受容体にわずかな活性を持つ選択的β2アドレナリン作動性薬.

ミラベグロン: 過活動膀胱の治療に臨床で使用される選択的β3アドレナリン作動性薬.

BRL 37344の独自性は、β3アドレナリン受容体に対する機能的選択性にあります。これは、この受容体サブタイプの特定の生理学的役割を研究するための貴重なツールとなっています .

類似化合物との比較

BRL 37344 is unique in its high selectivity for the beta-3 adrenergic receptor compared to other beta-adrenergic agonists. Similar compounds include:

Isoproterenol: A non-selective beta-adrenergic agonist with activity at beta-1, beta-2, and beta-3 receptors.

Clenbuterol: A selective beta-2 adrenergic agonist with some activity at beta-3 receptors.

Mirabegron: A selective beta-3 adrenergic agonist used clinically for the treatment of overactive bladder.

BRL 37344’s uniqueness lies in its functional selectivity for the beta-3 adrenergic receptor, making it a valuable tool for studying the specific physiological roles of this receptor subtype .

生物活性

(4-(2-((2-(3-Chlorophenyl)-2-hydroxyethyl)amino)propyl)phenoxy)acetic acid, commonly referred to as compound 1, is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of compound 1, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

Compound 1 is characterized by a complex structure that includes a phenoxyacetic acid moiety linked to a chlorophenyl group via an amino propyl chain. Its molecular formula is C₁₈H₂₃ClN₂O₃, and it exhibits unique properties that influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₃ClN₂O₃ |

| Molecular Weight | 348.84 g/mol |

| Solubility | Soluble in DMSO and ethanol |

| Log P | 3.45 |

Antiproliferative Activity

Research indicates that compound 1 exhibits significant antiproliferative effects against various cancer cell lines. It has been shown to inhibit cell proliferation through multiple mechanisms, including:

- Inhibition of EGFR Pathway : Compound 1 has been reported to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in tumors. This inhibition leads to reduced cell survival and proliferation in cancerous cells .

- Induction of Apoptosis : Studies have demonstrated that compound 1 can induce apoptosis in cancer cells, promoting programmed cell death through intrinsic pathways involving mitochondrial dysfunction and activation of caspases .

Neuropharmacological Activity

In addition to its anticancer properties, compound 1 shows promise as a neuropharmacological agent. It has been identified as a selective agonist for dopamine receptors, particularly D3 receptors. This activity suggests potential applications in treating neuropsychiatric disorders .

- Dopamine Receptor Agonism : Compound 1 promotes β-arrestin translocation and G protein activation, which are critical for dopamine receptor signaling pathways .

Study on Anticancer Activity

A study conducted on MDA-MB-231 breast cancer cells revealed that compound 1 significantly inhibited cell growth with an IC50 value of approximately 0.07 µM. The study highlighted the compound's selectivity towards cancerous cells compared to normal cells .

Neuropharmacological Assessment

In a neuropharmacological study, compound 1 was tested for its ability to activate D3 dopamine receptors. The results indicated an EC50 value of approximately 210 nM for D3 receptor activation, demonstrating its potential as a therapeutic agent in dopamine-related disorders .

特性

CAS番号 |

114333-71-0 |

|---|---|

分子式 |

C19H22ClNO4 |

分子量 |

363.8 g/mol |

IUPAC名 |

2-[4-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetic acid |

InChI |

InChI=1S/C19H22ClNO4/c1-13(21-11-18(22)15-3-2-4-16(20)10-15)9-14-5-7-17(8-6-14)25-12-19(23)24/h2-8,10,13,18,21-22H,9,11-12H2,1H3,(H,23,24)/t13-,18+/m1/s1 |

InChIキー |

ZGGNJJJYUVRADP-ACJLOTCBSA-N |

SMILES |

CC(CC1=CC=C(C=C1)OCC(=O)O)NCC(C2=CC(=CC=C2)Cl)O |

異性体SMILES |

C[C@H](CC1=CC=C(C=C1)OCC(=O)O)NC[C@@H](C2=CC(=CC=C2)Cl)O |

正規SMILES |

CC(CC1=CC=C(C=C1)OCC(=O)O)NCC(C2=CC(=CC=C2)Cl)O |

外観 |

Solid powder |

Key on ui other cas no. |

116049-78-6 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

(4-(2-((2-(3-chlorophenyl)-2-hydroxyethyl)amino)propyl)phenoxy)acetic acid 2-(4-((2R)-2-(((2R)-2-(3-chlorophenyl)-2-hydroxyethyl)amino)propyl)phenoxy)acetic acid BRL 37344 BRL 37344, (R*,R*)-(+-)-isomer BRL 37344A BRL-37344 BRL-37344 sodium SB 206606 SB-206606 sodium 2-(4-(2-((2-(3-chlorophenyl)-2-hydroxyethyl)amino)propyl)phenoxy)acetate |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。